molecular formula C26H27NO9 B12292004 N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Cat. No.: B12292004
M. Wt: 497.5 g/mol
InChI Key: IJZBRUAYYUKOIJ-UHFFFAOYSA-N
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Description

N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide involves multiple steps, each requiring specific reagents and conditions

    Preparation of the Core Structure: The core structure can be synthesized through a series of condensation reactions involving starting materials such as 4-methyl-2-oxo-2H-chromen-7-ol and 4-methoxyphenyl derivatives.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography for purification.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide: Unique due to its specific combination of functional groups.

    4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Similar structure but lacking the hexahydropyrano[3,2-d][1,3]dioxin moiety.

    4-Methoxyphenyl derivatives: Similar aromatic ring but different substituents.

Properties

Molecular Formula

C26H27NO9

Molecular Weight

497.5 g/mol

IUPAC Name

N-[8-hydroxy-2-(4-methoxyphenyl)-6-(4-methyl-2-oxochromen-7-yl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C26H27NO9/c1-13-10-21(29)34-19-11-17(8-9-18(13)19)33-26-22(27-14(2)28)23(30)24-20(35-26)12-32-25(36-24)15-4-6-16(31-3)7-5-15/h4-11,20,22-26,30H,12H2,1-3H3,(H,27,28)

InChI Key

IJZBRUAYYUKOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C

Origin of Product

United States

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